Cis-diaminodichloroplatinum(II), commonly known as cis-Diaminodichloroplatinum, is a platinum-based inorganic compound widely studied for its antitumor properties. [, , , ] It is classified as an alkylating agent, a group of drugs that interfere with DNA replication by forming covalent bonds with DNA bases. [, ] In scientific research, cis-Diaminodichloroplatinum serves as a model compound for studying DNA-metal interactions, mechanisms of drug resistance, and development of novel anticancer agents. [, , , , ]
Cisplatin was first discovered in the 1960s during research on platinum compounds for their potential biological activity. It is classified as a platinum coordination complex and is one of the most extensively used chemotherapeutic agents in the treatment of various cancers, including testicular, ovarian, bladder, and lung cancers. Its mechanism of action involves the formation of DNA adducts, which disrupt normal cellular processes.
Cisplatin can be synthesized through various methods, primarily involving platinum salts such as potassium tetrachloroplatinate(II).
The microwave-assisted synthesis typically operates at temperatures around 100 °C for approximately 80 minutes, yielding high purity products suitable for biological studies . The purification process often involves high-performance liquid chromatography to isolate cisplatin from its byproducts.
Cisplatin has a square planar geometry characterized by its two ammonia ligands and two chloride ligands coordinated to a platinum center.
The structural configuration plays a crucial role in its biological activity, particularly its ability to form DNA cross-links.
Cisplatin undergoes several chemical reactions that are essential for its therapeutic effects.
The hydrolysis reaction is crucial for activating cisplatin's anticancer properties. The kinetics of these reactions can be influenced by factors such as pH and the presence of competing nucleophiles.
The anticancer activity of cisplatin is primarily attributed to its ability to bind to DNA and form cross-links.
Research indicates that cells with defective repair mechanisms (e.g., those lacking functional nucleotide excision repair) are particularly sensitive to cisplatin treatment .
Cisplatin exhibits distinct physical and chemical properties that are relevant for its application in medicine.
These properties influence its formulation and delivery methods in clinical settings.
Cisplatin is predominantly utilized in oncology for treating various types of cancers:
Additionally, ongoing research explores its use in combination therapies with novel agents to overcome resistance mechanisms .
Cisplatin (cis-diamminedichloroplatinum(II)) was first synthesized in 1845 by Italian chemist Michele Peyrone but remained a chemical curiosity for over a century, known only as "Peyrone’s chloride" [1] [6] [7]. Its anticancer potential was uncovered accidentally in 1965 by biophysicist Barnett Rosenberg at Michigan State University. During experiments on bacterial cell division using platinum electrodes, Rosenberg observed that Escherichia coli ceased dividing but continued elongating. His team, including microbiologist Loretta VanCamp, identified electrolysis products—specifically cisplatin—as the inhibitory agent, not the electric field itself [4] [6] [8].
By 1969, Rosenberg demonstrated cisplatin’s potent antitumor activity in murine sarcoma models, achieving tumor regression without recurrence [4] [8]. This spurred clinical development by the National Cancer Institute (NCI). Initial human trials in the early 1970s revealed severe nephrotoxicity, nearly halting development. However, hydration protocols using intravenous fluids and diuretics like mannitol mitigated kidney damage, enabling dose escalation [3] [6]. Cisplatin’s efficacy proved transformative in testicular cancer. Under Lawrence Einhorn at Indiana University, cisplatin combined with vinblastine and bleomycin achieved cure rates exceeding 90%—up from 10% pre-cisplatin [4] [8]. FDA approval followed in 1978 for testicular, ovarian, and bladder cancers, cementing cisplatin as a chemotherapeutic cornerstone [1] [6].
Cisplatin’s clinical limitations (e.g., toxicity, resistance) drove systematic efforts to develop safer, more effective analogues. Key structural modifications focused on the "leaving groups" (chloride ligands) and "carrier ligands" (ammines), altering reactivity, toxicity, and mechanistic profiles [1] [2] [5].
Table 1: Evolution of Clinically Approved Platinum-Based Chemotherapeutics
Generation | Compound | Key Structural Modification | Clinical Advantages | Approval Year |
---|---|---|---|---|
First | Cisplatin | cis-diamminedichloroplatinum(II) | Broad-spectrum solid tumor activity | 1978 |
Second | Carboplatin | Bidentate cyclobutanedicarboxylate (CBDCA) ligand | Reduced nephro-/neurotoxicity; no hydration required | 1989 |
Third | Oxaliplatin | 1,2-diaminocyclohexane (DACH) carrier ligand | Activity in cisplatin-resistant tumors; unique DNA adducts | 2002 |
Second-generation analogues: Carboplatin emerged from UK research led by Tom Connors and Michael Cleare at the Institute of Cancer Research. Replacing cisplatin’s chloride ligands with a stable CBDCA ring reduced electrophilicity, slowing DNA binding kinetics. This lowered nephro- and ototoxicity but increased myelosuppression [1] [6]. Carboplatin retained efficacy in ovarian cancer and became preferred for tolerance-sensitive regimens [5].
Third-generation analogues: Oxaliplatin, developed in France, features a bulky DACH ligand. This steric hindrance creates DNA adducts distinct from cisplatin, evading mismatch repair (MMR)-dependent resistance. Its efficacy in colorectal cancer—notably in the FOLFOX regimen—stemmed from overcoming cisplatin resistance mechanisms like enhanced nucleotide excision repair (NER) [1] [5]. Despite thousands of derivatives synthesized (e.g., picoplatin, satraplatin), only carboplatin and oxaliplatin achieved global approval due to their superior therapeutic indices [2] [5].
Cisplatin revolutionized oncology by proving that rationally designed multi-drug regimens could cure metastatic cancers. Its synergy with antimitotic agents and DNA disruptors formed the basis for curative protocols [3] [6] [8]:
Table 2: Landmark Cisplatin-Based Combination Regimens
Regimen | Components | Primary Indication | Impact on Cure/Survival |
---|---|---|---|
BEP | Bleomycin, etoposide, cisplatin | Metastatic testicular cancer | Increased cure rates from ≤10% to >90% |
FOLFOX | Oxaliplatin, 5-fluorouracil, folinic acid | Colorectal cancer | 50% reduction in recurrence vs. surgery alone |
TP | Paclitaxel, cisplatin (or carboplatin) | Ovarian/lung cancers | Median survival increase: 12→24 months (ovarian) |
These protocols established core principles of combination chemotherapy:
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8